Picolinic acid

Descripción

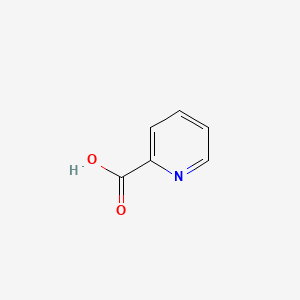

Structure

3D Structure

Propiedades

IUPAC Name |

pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO2/c8-6(9)5-3-1-2-4-7-5/h1-4H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIOXPEMLGUPBBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO2 | |

| Record name | picolinic acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Picolinic_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

57665-05-1 (hydrochloride salt), 636-80-6 (hydrochloride) | |

| Record name | Picolinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098986 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7031903 | |

| Record name | Picolinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7031903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White or off-white crystalline powder; [MSDSonline], Solid | |

| Record name | Picolinic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8623 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Picolinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002243 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>18.5 [ug/mL] (The mean of the results at pH 7.4), 960 mg/mL at 20 °C | |

| Record name | SID57264398 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Picolinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002243 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

0.00789 [mmHg] | |

| Record name | Picolinic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8623 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

98-98-6, 32075-31-3, 88161-53-9 | |

| Record name | Picolinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98-98-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Picolinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098986 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridinecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032075313 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nikogamol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088161539 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Picolinic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05483 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | picolinic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Pyridinecarboxylic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Picolinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7031903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.472 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PICOLINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QZV2W997JQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Picolinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002243 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

136.5 °C | |

| Record name | Picolinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002243 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

picolinic acid role in metal ion absorption

An In-Depth Technical Guide to the Role of Picolinic Acid in Metal Ion Absorption

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, an endogenous metabolite of tryptophan, plays a pivotal role in the absorption and transport of essential metal ions. Its inherent ability to act as a bidentate chelating agent significantly enhances the bioavailability of several divalent and trivalent cations, most notably zinc and chromium. This technical guide provides a comprehensive overview of the coordination chemistry underpinning this compound's function, the mechanisms by which it facilitates metal ion translocation across biological membranes, and the established methodologies for evaluating these interactions. We will delve into field-proven in vitro and in vivo experimental protocols, data interpretation, and applications in nutritional science and drug development, offering a robust framework for researchers in the field.

Introduction: The Significance of this compound

This compound (pyridine-2-carboxylic acid) is a natural catabolite of the amino acid tryptophan, produced via the kynurenine pathway.[1][2] While implicated in various neuroprotective and immunological functions, its most well-characterized physiological role is that of a metal ion chelator.[1][2] In the context of nutrition and pharmacology, the chemical form of a mineral supplement is a critical determinant of its absorption and subsequent efficacy.[3] this compound forms stable, neutral complexes with essential trace minerals, preventing their precipitation in the alkaline environment of the small intestine and facilitating their transport into the bloodstream.[4] This enhanced bioavailability forms the basis for the superior performance of supplements like zinc picolinate and chromium picolinate compared to their inorganic salt counterparts.[3][4][5]

The Core Mechanism: Bidentate Chelation and Enhanced Bioavailability

The efficacy of this compound stems from its molecular structure. It is a bidentate chelating agent, coordinating with metal ions through the pyridine ring's nitrogen atom and a carboxylate oxygen atom.[1][6][7] This dual-point attachment forms a stable five-membered ring structure with the metal ion.[7][8]

Caption: Chelation of a divalent metal ion (M²⁺) by this compound.

This chelation process is central to enhancing metal ion absorption for two primary reasons:

-

Prevention of Precipitation: In the neutral to alkaline pH of the small intestine, many free metal ions (like Zn²⁺) tend to form insoluble hydroxide or phosphate complexes, rendering them unavailable for absorption. By forming a stable, charge-neutral chelate, this compound keeps the metal ion soluble and accessible to the intestinal absorptive cells.[4]

-

Facilitated Transport: The lipophilic nature of the metal-picolinate complex is thought to enhance its ability to traverse the lipid bilayers of intestinal cell membranes.[9] this compound acts as a natural carrier, efficiently moving the metal ion across the intestinal wall and into circulation.[4]

Focus on Key Metal Ions

-

Zinc (Zn²⁺): Zinc picolinate is widely recognized for its superior bioavailability compared to other forms like zinc citrate and zinc gluconate.[4][10] Human studies have demonstrated that supplementation with zinc picolinate leads to significantly higher increases in tissue zinc levels (hair, urine, and erythrocytes) than other common zinc salts.[10] This is particularly relevant for individuals with compromised zinc absorption, such as those with Acrodermatitis enteropathica, a genetic disorder that can impair tryptophan metabolism and, consequently, this compound production.[11]

-

Chromium (Cr³⁺): Trivalent chromium is notoriously poorly absorbed. This compound significantly enhances chromium absorption by forming the stable chromium (III) picolinate complex.[5][12] This increased bioavailability is believed to be the reason for the beneficial effects observed in numerous clinical studies on glycemic control and lipid metabolism in individuals with insulin resistance or type 2 diabetes.[13][14][15] The picolinate ligand facilitates the transport of chromium, which is essential for potentiating insulin function.[2][5]

-

Other Divalent and Trivalent Ions: this compound is an unselective chelator and can also bind to other metal ions, including copper (Cu²⁺), iron (Fe²⁺), manganese (Mn²⁺), and others.[1][16][17] This property necessitates careful consideration of dosage during supplementation to avoid potential competitive inhibition and induced deficiencies of other essential minerals.[18]

Methodologies for Studying this compound-Mediated Metal Absorption

A multi-faceted approach combining in vitro, ex vivo, and in vivo models is required to fully elucidate the role of this compound in metal ion absorption.

Characterization of Metal-Picolinate Complexes

Before biological evaluation, it is imperative to confirm the formation and characterize the physicochemical properties of the metal-picolinate complex.

| Analytical Technique | Purpose & Key Observations |

| FT-IR Spectroscopy | Confirms coordination of the metal ion. Look for a shift in the C=O stretching vibration of the carboxylic acid group and the C=N stretch of the pyridine ring upon complexation.[17][19] The appearance of new bands in the low-frequency region can be attributed to metal-oxygen (M-O) and metal-nitrogen (M-N) bonds.[19][20] |

| UV-Visible Spectroscopy | Provides information on the electronic environment of the metal ion and can be used to determine the geometry of the complex (e.g., octahedral, distorted octahedral).[17][21][22] |

| ¹H-NMR Spectroscopy | Used for diamagnetic complexes (e.g., Zn²⁺). A shift in the position of the aromatic protons of the pyridine ring and the disappearance or shift of the carboxylic acid proton signal indicate complex formation.[19][21] |

| Molar Conductance | Determines the electrolytic nature of the complex in solution, indicating whether anions are part of the coordination sphere or exist as free ions.[17][21] |

In Vitro Models for Intestinal Absorption

In vitro models offer a controlled environment to study the specific mechanisms of transport across an intestinal barrier.

Protocol: Caco-2 Cell Monolayer Permeability Assay

The Caco-2 cell line, derived from a human colon adenocarcinoma, is the gold standard for in vitro prediction of intestinal drug and nutrient absorption. When cultured on semi-permeable supports, these cells differentiate to form a polarized monolayer of enterocytes with tight junctions and brush border enzymes, mimicking the barrier properties of the human small intestine.

Step-by-Step Methodology:

-

Cell Culture and Seeding:

-

Culture Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin at 37°C in a 5% CO₂ atmosphere.

-

Seed cells onto semi-permeable polycarbonate filter inserts (e.g., Transwell®) at a density of approximately 6 x 10⁴ cells/cm².

-

Culture for 21-25 days to allow for full differentiation into a polarized monolayer.

-

-

Monolayer Integrity Verification:

-

Measure the Transepithelial Electrical Resistance (TEER) using a volt-ohm meter. A TEER value > 250 Ω·cm² typically indicates a confluent monolayer with well-formed tight junctions.

-

Alternatively, perform a permeability test with a fluorescent marker like Lucifer Yellow. Low passage (<1%) of the marker confirms monolayer integrity.

-

-

Transport Experiment:

-

Rinse the Caco-2 monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS) buffered to pH 7.4.

-

Prepare transport solutions in HBSS. For example:

-

Group A (Control): Metal salt (e.g., 100 µM ZnSO₄).

-

Group B (Test): Metal-picolinate complex (e.g., 100 µM Zinc Picolinate).

-

Group C (Ligand Control): this compound alone (at a molar equivalent to Group B).

-

-

Add the transport solutions to the apical (AP) chamber (representing the intestinal lumen). Add fresh HBSS to the basolateral (BL) chamber (representing the bloodstream).

-

Incubate at 37°C on an orbital shaker.

-

At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the BL chamber and replace the volume with fresh HBSS.

-

At the end of the experiment, collect the final AP and BL solutions and lyse the cells to determine intracellular metal concentration.

-

-

Sample Analysis:

-

Analyze the metal ion concentration in the collected samples using Graphite Furnace Atomic Absorption Spectroscopy (GFAAS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[23]

-

-

Data Analysis:

-

Calculate the apparent permeability coefficient (Papp) using the formula: Papp (cm/s) = (dQ/dt) / (A * C₀) Where dQ/dt is the steady-state flux rate, A is the surface area of the filter, and C₀ is the initial concentration in the AP chamber.

-

Compare the Papp values between the control and test groups to quantify the enhancement of absorption by this compound.

-

Caption: Workflow for an in vitro Caco-2 cell permeability assay.

In Vivo Models for Bioavailability Assessment

Animal models are essential for understanding the overall absorption, distribution, metabolism, and excretion (ADME) profile of metal-picolinate complexes in a complete biological system.

Protocol: Rodent Oral Gavage Bioavailability Study

Step-by-Step Methodology:

-

Animal Acclimation and Diet:

-

Acclimate rodents (e.g., Sprague-Dawley rats) to the housing facility for at least one week.

-

Provide a standard chow diet. For studies on specific minerals, a diet marginally deficient in the test mineral may be used to upregulate absorption mechanisms and enhance the detection of differences between groups.

-

-

Dosing and Grouping:

-

Fast animals overnight (with access to water) to ensure an empty gastrointestinal tract.

-

Divide animals into groups (n=6-8 per group):

-

Group A (Control): Oral gavage with metal salt (e.g., ZnSO₄) in a vehicle (e.g., deionized water).

-

Group B (Test): Oral gavage with an equimolar dose of the metal-picolinate complex (e.g., Zinc Picolinate).

-

Group C (Vehicle Control): Oral gavage with the vehicle alone.

-

-

-

Sample Collection:

-

At designated time points post-dosing (e.g., 0, 1, 2, 4, 8, 24 hours), collect blood samples via tail vein or saphenous vein into trace-metal-free tubes.

-

For excretion studies, house animals in metabolic cages to allow for separate collection of urine and feces over 24-48 hours.

-

At the end of the study, euthanize the animals and harvest key tissues (liver, kidney, femur, muscle) to assess tissue distribution and retention.

-

-

Sample Processing and Analysis:

-

Separate plasma or serum from blood samples.

-

Digest tissue and fecal samples using trace-metal-grade nitric acid.

-

Analyze the metal concentration in plasma, urine, and digested tissues/feces using ICP-MS or AAS.[23]

-

-

Data Analysis:

-

Pharmacokinetics: Plot plasma metal concentration versus time. Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), and AUC (area under the curve). A significantly higher AUC for the picolinate group indicates greater overall absorption.

-

Bioavailability: Compare the total amount of the metal excreted in urine and retained in tissues between the control and test groups.

-

Caption: Workflow for an in vivo rodent bioavailability study.

Applications and Future Directions

The understanding of this compound's role in metal absorption has direct applications in:

-

Nutritional Supplements: The development of highly bioavailable mineral supplements (e.g., zinc picolinate, chromium picolinate) to address deficiencies and support overall health.[4][5][24]

-

Drug Development: Using this compound as a ligand to create novel metallodrugs with enhanced cellular uptake. Its derivatives are also explored for their potential in designing anticancer and antimicrobial agents.[20][21][25][26]

-

Functional Foods: Fortification of foods with microencapsulated metal picolinates to improve the nutritional profile without compromising stability or taste.

Safety and Toxicological Considerations

While this compound is an endogenous molecule, high-dose supplementation requires safety evaluation.

-

Acute Toxicity: this compound has a reported oral LD50 in birds of 178 mg/kg.[27] It is considered hazardous upon ingestion and an irritant to skin and eyes.[27][28][29][30]

-

Genotoxicity: Some studies have suggested that the picolinate ligand, at high concentrations, may be clastogenic (cause chromosomal damage) in Chinese hamster ovary cells.[12]

-

Mineral Imbalance: As an effective chelator, high doses of this compound or one of its metal complexes could potentially disrupt the homeostasis of other essential metals.[18]

Therefore, all research and development involving this compound-based compounds must be accompanied by rigorous safety and toxicology assessments.

Conclusion

This compound is a highly effective natural chelator that significantly enhances the intestinal absorption of numerous essential metal ions, particularly zinc and chromium. Its mechanism of action, centered on the formation of stable, soluble, and transport-friendly complexes, provides a clear rationale for its use in nutritional and pharmaceutical applications. The experimental frameworks detailed in this guide, from physicochemical characterization to robust in vitro and in vivo bioavailability studies, offer a validated pathway for researchers to investigate, develop, and harness the therapeutic potential of metal picolinates.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. The Physiological Action of this compound in the Human Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. miduty.in [miduty.in]

- 5. alchepharma.com [alchepharma.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. nbinno.com [nbinno.com]

- 9. Chromium(III) picolinate - Wikipedia [en.wikipedia.org]

- 10. droracle.ai [droracle.ai]

- 11. altmedrev.com [altmedrev.com]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 13. Clinical studies on chromium picolinate supplementation in diabetes mellitus--a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Beneficial effects of oral chromium picolinate supplementation on glycemic control in patients with type 2 diabetes: A randomized clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. An in vitro study of the effect of this compound on metal translocation across lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. sjctni.edu [sjctni.edu]

- 18. nutritioncapital.com.au [nutritioncapital.com.au]

- 19. researchgate.net [researchgate.net]

- 20. ajol.info [ajol.info]

- 21. A Study of Metal Complexes of 2 – this compound – Oriental Journal of Chemistry [orientjchem.org]

- 22. Comprehensive Analysis of Metal Complexes Derived from 2-Picolinic Acid: Structural, Chemical, and Functional Insights – IJSREM [ijsrem.com]

- 23. In vitro and in vivo metal ion release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. innophos.com [innophos.com]

- 25. dergipark.org.tr [dergipark.org.tr]

- 26. This compound based Cu(II) complexes with heterocyclic bases--crystal structure, DNA binding and cleavage studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. hmdb.ca [hmdb.ca]

- 28. fishersci.com [fishersci.com]

- 29. datasheets.scbt.com [datasheets.scbt.com]

- 30. sds.metasci.ca [sds.metasci.ca]

An In-Depth Technical Guide to the Chelating Properties of Picolinic Acid with Transition Metals

Preamble: Beyond Simple Sequestration

In the vast landscape of coordination chemistry, few ligands offer the elegant simplicity and profound biological relevance of picolinic acid (pyridine-2-carboxylic acid). As a naturally occurring tryptophan metabolite, its role transcends simple biochemistry; it is a master chelator, adeptly forming stable, often lipophilic, complexes with a host of transition metals.[1] This guide is designed for researchers, medicinal chemists, and drug development professionals who seek to understand and harness the unique chelating properties of this compound. We will move beyond a mere recitation of facts to explore the underlying principles that govern its interactions, the causality behind its applications, and the robust methodologies required for its study. Our focus is on providing not just data, but actionable insights grounded in established science.

The Molecular Basis of this compound Chelation

This compound's efficacy as a chelating agent stems from its molecular architecture. It is a bidentate ligand, meaning it binds to a central metal ion through two donor atoms simultaneously.[2][3] In the case of this compound, these are the nitrogen atom of the pyridine ring and an oxygen atom from the deprotonated carboxylate group.[4][5][6] This dual-point attachment forms a highly stable five-membered chelate ring, a thermodynamically favorable arrangement that is the cornerstone of its chelating prowess.[5]

This N,O-bidentate coordination neutralizes the charge of divalent and trivalent metal ions, leading to the formation of neutral complexes that are often lipid-soluble.[1] This property is critical for its biological applications, as it facilitates the transport of essential minerals across cellular membranes.[7]

Caption: this compound's bidentate chelation mechanism.

Coordination Chemistry with Key Transition Metals

The interaction of this compound with different transition metals results in complexes with distinct geometries, stabilities, and functionalities. This versatility is a key reason for its widespread study and application.

Zinc (Zn²⁺)

Zinc picolinate is perhaps the most well-known complex, widely used as a highly bioavailable nutritional supplement.[7][8] The typical complex, diaquabis(picolinato)zinc(II), adopts an octahedral molecular geometry with two bidentate picolinate ligands and two water molecules.[9] The chelation by this compound is believed to facilitate zinc's absorption through the small intestine.[1][7] This enhanced uptake is crucial for supporting numerous biological processes, including immune function, DNA synthesis, and antioxidant defense.[7][10]

Chromium (Cr³⁺)

Chromium(III) picolinate, with the formula Cr(C₅H₄N(CO₂))₃ (often abbreviated as CrPic₃), is a stable, reddish-pink coordination complex.[11][12] It possesses a distorted octahedral geometry where the trivalent chromium ion is coordinated by three picolinate ligands.[12] This complex has gained significant attention as a nutritional supplement purported to improve insulin sensitivity and aid in glucose metabolism, making it relevant for individuals with Type 2 diabetes.[11][13] The mechanism is thought to involve the regulation of insulin signaling pathways.[11][14]

Iron (Fe²⁺/Fe³⁺)

This compound forms stable complexes with both ferrous (Fe²⁺) and ferric (Fe³⁺) iron. Iron picolinate is recognized as a highly bioavailable form of iron, designed to be gentler on the gastrointestinal system compared to traditional iron salts like ferrous sulfate.[15] This is attributed to the chelation that protects the iron ion as it passes through the digestive tract, potentially enhancing its absorption.[15] In cellular biology, this compound has been studied as an iron chelator that can influence iron-dependent processes, such as cell growth and the expression of transferrin receptors.[16] This has led to research into its potential antiproliferative and antitumor effects.[17][18]

Copper (Cu²⁺)

Copper(II) readily forms complexes with this compound, displaying a range of coordination geometries, including square planar, square-pyramidal, and distorted octahedral structures.[19][20] The specific geometry often depends on the presence of other ligands or water molecules in the coordination sphere.[19][21] These copper complexes have been investigated for a variety of biomedical applications, including their ability to bind and cleave DNA, suggesting potential as synthetic metallonucleases for therapeutic use.[19] They are also explored for their antimicrobial and anti-inflammatory properties.[20]

Summary of Picolinate-Metal Complexes

| Metal Ion | Typical Formula | Common Coordination Geometry | Key Applications & Properties |

| Zinc (Zn²⁺) | Zn(pic)₂(H₂O)₂ | Octahedral | High-bioavailability nutritional supplement, immune support.[9][10] |

| Chromium (Cr³⁺) | Cr(pic)₃ | Distorted Octahedral | Nutritional supplement for glucose metabolism and insulin function.[11][12] |

| Iron (Fe²⁺/Fe³⁺) | Fe(pic)₂ or Fe(pic)₃ | Varies | Bioavailable iron supplement, potential antiproliferative agent.[15][22] |

| Copper (Cu²⁺) | Cu(pic)₂(H₂O)₂ | Distorted Octahedral, Square Planar | DNA cleavage agents, antimicrobial, anti-inflammatory.[19][20] |

| Cobalt (Co²⁺) | Co(pic)₂(H₂O)₂ | Octahedral | Model complexes for studying DNA binding and photocleavage.[9][23] |

| Nickel (Ni²⁺) | Ni(pic)₂(H₂O)₂ | Octahedral | Antimicrobial agent, catalyst studies.[24][25] |

Therapeutic and Industrial Significance

The ability of this compound to form stable, bioavailable complexes is the foundation of its utility in therapeutics and nutrition.

-

Nutritional Supplements: The primary application is in enhancing the absorption of essential minerals like zinc, chromium, and iron.[8][11][15] The chelated form is often better tolerated and more effectively utilized by the body than inorganic mineral salts.[15]

-

Drug Delivery: The lipophilic nature of some metal picolinates allows them to act as carriers, delivering metal ions to specific cellular targets. This is a key principle in the design of new metallopharmaceuticals.[1][20]

-

Antimicrobial and Antiviral Activity: this compound and its metal complexes have demonstrated the ability to inhibit the growth of various microorganisms and viruses.[17][20] This is often attributed to the chelation of metal ions essential for the pathogens' metabolic enzymes.[17]

-

Anti-inflammatory and Antiproliferative Effects: By chelating iron, this compound can modulate cellular processes that are iron-dependent, including cell cycle progression. This has led to its investigation as a potential agent in treating cancer and inflammatory conditions.[17][18][19]

-

Chelation Therapy: While not a primary clinical agent, the principles of this compound chelation are relevant to the broader field of chelation therapy, which is used to treat toxic metal poisoning.[26][27]

Experimental Protocols & Methodologies

A robust understanding of picolinate complexes requires sound experimental design. The following protocols represent self-validating systems for synthesis and characterization.

**4.1 General Synthesis of a Transition Metal Picolinate Complex (M(pic)₂) **

Causality: This protocol utilizes a straightforward substitution reaction. A soluble metal salt provides the metal cation, while this compound acts as the ligand. The reaction is often performed in a solvent like ethanol to facilitate the dissolution of the organic ligand and the crystallization of the resulting complex, which may have lower solubility in the reaction medium. A slight molar excess of the ligand can be used to ensure complete complexation of the metal ion.

Step-by-Step Methodology:

-

Reactant Preparation: Dissolve 1.0 mmol of a hydrated metal salt (e.g., Copper(II) sulfate pentahydrate, Zinc(II) chloride) in 20 mL of deionized water or ethanol.

-

Ligand Preparation: In a separate flask, dissolve 2.0 to 3.0 mmol of this compound in 30 mL of ethanol. Gentle warming may be required.[1]

-

Reaction: Slowly add the metal salt solution to the this compound solution while stirring continuously at room temperature.

-

Reflux (Optional but Recommended): Fit the reaction flask with a condenser and reflux the mixture for 2-6 hours.[1] This provides the necessary activation energy to ensure the reaction goes to completion.

-

Crystallization: Reduce the volume of the solution by about half using a rotary evaporator or gentle heating. Allow the concentrated solution to cool slowly to room temperature, followed by refrigeration to induce crystallization.

-

Isolation: Collect the precipitated complex by vacuum filtration.

-

Washing: Wash the crystals sequentially with a small amount of cold ethanol and then diethyl ether to remove any unreacted starting materials and residual solvent.[1]

-

Drying: Dry the final product in a desiccator over silica gel or in a vacuum oven at a low temperature (e.g., 50-60°C).

Caption: A generalized workflow for the synthesis and isolation of metal picolinate complexes.

Key Characterization Techniques

The synthesized complexes must be rigorously characterized to confirm their structure and purity.

-

FT-IR Spectroscopy: Crucial for confirming coordination. A key diagnostic is the shift in the vibrational frequencies of the ligand upon complexation. For instance, the C=N stretching frequency of the pyridine ring shifts, and the asymmetric and symmetric stretching frequencies of the carboxylate group (COO⁻) are altered, indicating its involvement in bonding to the metal.[12][24]

-

UV-Visible Spectroscopy: Provides information about the electronic structure and geometry of the complex. The d-d electronic transitions observed are characteristic of the metal ion and its coordination environment (e.g., octahedral or tetrahedral).[24][25]

-

Molar Conductance Measurements: Used to determine whether the complex is an electrolyte or non-electrolyte in solution. Low conductivity values in a non-coordinating solvent suggest a neutral complex where any anions are part of the coordination sphere.[1]

-

Magnetic Susceptibility: Helps determine the number of unpaired electrons on the metal center, which provides insight into its oxidation state and spin state.

-

Single-Crystal X-ray Diffraction: The definitive method for determining the precise three-dimensional molecular structure, including bond lengths, bond angles, and the overall coordination geometry.[19][21]

Concluding Remarks for the Advanced Practitioner

This compound is a ligand of deceptive simplicity. Its robust N,O-bidentate chelation provides a reliable scaffold for coordinating with a wide array of transition metals, yielding complexes with tunable properties. For the drug development professional, its natural origin and role in enhancing mineral bioavailability make it an attractive component for nutraceuticals and novel therapeutic agents. For the coordination chemist, it remains a versatile building block for creating complexes with interesting structural and electronic properties. The key to leveraging its potential lies in a thorough understanding of its fundamental coordination chemistry, coupled with rigorous, well-validated experimental methodologies. The insights and protocols provided herein serve as a foundational guide for those seeking to explore and exploit the remarkable chelating capabilities of this compound.

References

- 1. sjctni.edu [sjctni.edu]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Solved this compound, picH, below is a bidentate ligand, | Chegg.com [chegg.com]

- 4. The Solvent Effect on Composition and Dimensionality of Mercury(II) Complexes with this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Preparation and Spectroscopic Characterization of the Classical Coordination Compounds Copper(II) and Silver(II) Picolinate. | VIPEr [ionicviper.org]

- 7. metabolics.com [metabolics.com]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. Zinc picolinate - Wikipedia [en.wikipedia.org]

- 10. Zinc Picolinate | C12H8N2O4Zn | CID 9904746 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Chromium(III) picolinate | C18H12CrN3O6 | CID 151932 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Chromium(III) picolinate - Wikipedia [en.wikipedia.org]

- 13. Chromium picolinate | 14639-25-9 [chemicalbook.com]

- 14. abmole.com [abmole.com]

- 15. caringsunshine.com [caringsunshine.com]

- 16. The iron-chelating agent this compound enhances transferrin receptors expression in human erythroleukaemic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. WO2002020486A2 - this compound derivatives for the prevention and treatment of cancer in animals - Google Patents [patents.google.com]

- 18. Antitumor activity of this compound in CBA/J mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. This compound based Cu(II) complexes with heterocyclic bases--crystal structure, DNA binding and cleavage studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. rjpbcs.com [rjpbcs.com]

- 21. hrcak.srce.hr [hrcak.srce.hr]

- 22. chembk.com [chembk.com]

- 23. Mixed ligand cobalt(ii) picolinate complexes: synthesis, characterization, DNA binding and photocleavage - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 24. A Study of Metal Complexes of 2 – this compound – Oriental Journal of Chemistry [orientjchem.org]

- 25. Comprehensive Analysis of Metal Complexes Derived from 2-Picolinic Acid: Structural, Chemical, and Functional Insights – IJSREM [ijsrem.com]

- 26. news-medical.net [news-medical.net]

- 27. Chelation therapy - Wikipedia [en.wikipedia.org]

The Solubility of Picolinic Acid: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction

Picolinic acid, or 2-pyridinecarboxylic acid, is a fundamental heterocyclic organic compound with significant implications across various scientific disciplines, including pharmaceuticals, immunology, and coordination chemistry.[1][2] As an endogenous metabolite of L-tryptophan, it plays a crucial role in various biological processes, including immunomodulation and acting as a chelating agent for essential metal ions like zinc.[1][3] Its utility as a synthetic intermediate and its biological activity underscore the importance of understanding its physicochemical properties, paramount among which is its solubility.[4]

The solubility of an active pharmaceutical ingredient (API) or a key intermediate like this compound is a critical determinant of its bioavailability, processability in manufacturing, and formulation development. This in-depth technical guide provides a comprehensive overview of the solubility of this compound in a range of organic solvents, grounded in fundamental physicochemical principles. We will explore quantitative solubility data, delve into the molecular interactions governing its solubility, and provide a detailed experimental protocol for its determination. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals, enabling informed decisions in experimental design and process development.

Physicochemical Properties of this compound

A thorough understanding of the molecular structure and inherent properties of this compound is essential to rationalize its solubility behavior.

This compound is a white to off-white crystalline solid with a melting point in the range of 136–142 °C.[1][5] Its molecular structure consists of a pyridine ring substituted with a carboxylic acid group at the 2-position.[3] This arrangement confers upon the molecule a unique combination of polar and aromatic characteristics.

Key physicochemical parameters are summarized below:

| Property | Value | Source |

| Molecular Formula | C₆H₅NO₂ | [5] |

| Molecular Weight | 123.11 g/mol | [6] |

| Melting Point | 136–142 °C | [1][5] |

| pKa (carboxylic acid) | ~5.32 (in water at 25°C) | [7] |

The pKa of the carboxylic acid group is a critical parameter. The proximity of the nitrogen atom in the pyridine ring influences the acidity of the carboxylic acid. Furthermore, the presence of both a basic nitrogen atom and an acidic carboxylic acid group allows for the potential formation of a zwitterion, which can significantly impact its solubility in different solvent environments. The molecule's ability to act as both a hydrogen bond donor (from the carboxylic acid) and a hydrogen bond acceptor (at the pyridine nitrogen and the carbonyl oxygen) is a primary driver of its interactions with various solvents.[8]

Quantitative and Qualitative Solubility Data

The solubility of this compound has been investigated in several solvents. The available quantitative and qualitative data are summarized below.

Quantitative Solubility Data

A recent study provided detailed quantitative solubility data for this compound in water, ethanol, and acetonitrile at various temperatures, determined using the gravimetric method.[2][9][10]

| Solvent | Temperature (°C) | Solubility (g/kg of solvent) | Mole Fraction (x) |

| Water | ~20 | ~862.5 | - |

| Ethanol | ~20 | ~57.1 | - |

| Acetonitrile | ~20 | ~17.0 | - |

| Ethanol | 25 | 68.9 ( g/100g solvent) | - |

Data compiled from multiple sources.[2][7][9][10]

The data clearly indicates that this compound is significantly more soluble in the protic polar solvent water compared to the protic polar solvent ethanol and the polar aprotic solvent acetonitrile.[2][9][10]

Qualitative Solubility Data

For other organic solvents, the solubility of this compound is often described qualitatively.

| Solvent | Solubility Description |

| Glacial Acetic Acid | Very soluble |

| Benzene | Difficultly soluble |

| Chloroform | Difficultly soluble |

| Diethyl Ether | Difficultly soluble, practically insoluble |

| Carbon Disulfide | Insoluble |

| Dimethyl Sulfoxide (DMSO) | Soluble |

Data compiled from multiple sources.[1][7][11]

Factors Influencing the Solubility of this compound

The observed solubility trends can be explained by considering the interplay of several key factors, primarily the polarity of the solvent and the potential for hydrogen bonding. The principle of "like dissolves like" serves as a useful, albeit simplified, guiding principle.[12]

The Role of Hydrogen Bonding and Solvent Polarity

This compound's ability to form strong hydrogen bonds is a dominant factor in its solubility.

-

In Protic Solvents (e.g., Water, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. Water, with its high polarity and extensive hydrogen-bonding network, can effectively solvate both the carboxylic acid group and the pyridine nitrogen of this compound, leading to high solubility.[2][9][10] Ethanol, while also a protic solvent, is less polar than water, resulting in a lower but still significant solubility.[2][9][10]

-

In Polar Aprotic Solvents (e.g., Acetonitrile, DMSO): These solvents possess a significant dipole moment but lack a hydrogen-bond donating group. Acetonitrile's lower solubility for this compound compared to ethanol, despite having a similar dielectric constant, highlights the importance of the solvent's hydrogen-bond donating ability.[2][9][10] DMSO, being a highly polar aprotic solvent with a strong hydrogen bond accepting character, is expected to be a good solvent for this compound.

-

In Nonpolar Solvents (e.g., Benzene, Carbon Disulfide): The low solubility in nonpolar solvents like benzene and insolubility in carbon disulfide is anticipated.[7] These solvents cannot form hydrogen bonds and have low polarity, making them poor solvents for the polar, hydrogen-bonding this compound molecule.

The interplay of these interactions is visualized in the following diagram:

Caption: Molecular interactions influencing this compound solubility.

Influence of Temperature

For most solid solutes, solubility increases with temperature. The quantitative data for this compound in water, ethanol, and acetonitrile confirms this trend.[9][10] This is because the dissolution process is often endothermic, meaning that heat is absorbed to break the crystal lattice of the solid and to disrupt the solvent-solvent interactions to create a cavity for the solute molecule. According to Le Chatelier's principle, increasing the temperature will shift the equilibrium towards the endothermic dissolution process, resulting in higher solubility.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

To ensure the trustworthiness and reproducibility of solubility data, a well-defined experimental protocol is essential. The equilibrium solubility of this compound can be reliably determined using the isothermal shake-flask method, a gold-standard technique.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker bath or incubator

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume or weight of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure that equilibrium is reached from a state of supersaturation.

-

Equilibration: Place the vials in a thermostatically controlled shaker bath set to the desired temperature. Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. The equilibration time should be established through preliminary experiments by taking samples at different time points until the concentration of this compound in the solution remains constant.

-

Phase Separation: Once equilibrium is achieved, allow the vials to stand undisturbed at the experimental temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant using a pre-warmed (or pre-cooled to the experimental temperature) syringe. Immediately filter the sample through a syringe filter into a pre-weighed vial or volumetric flask. This step is critical to remove any undissolved solid particles.

-

Quantification:

-

Gravimetric Method: If the solvent is volatile, the filtered solution can be accurately weighed and then evaporated to dryness. The weight of the remaining solid this compound is then determined.

-

Chromatographic Method (HPLC): Dilute the filtered solution with a suitable mobile phase to a concentration within the linear range of a pre-established calibration curve. Analyze the diluted sample by HPLC to determine the concentration of this compound.

-

-

Calculation: Calculate the solubility in the desired units (e.g., mg/mL, g/100g solvent, mole fraction) based on the amount of this compound quantified and the volume or weight of the solvent.

The following diagram illustrates the experimental workflow for the shake-flask method:

Caption: Workflow for the shake-flask solubility determination method.

Conclusion

This technical guide has provided a detailed examination of the solubility of this compound in various organic solvents. The high solubility in polar protic solvents like water and moderate solubility in other polar solvents can be attributed to its ability to engage in strong hydrogen bonding. Conversely, its limited solubility in nonpolar solvents is a direct consequence of the unfavorable energetics of solvating a polar molecule in a nonpolar environment.

The quantitative data presented, coupled with the underlying physicochemical principles, offers a solid foundation for scientists and researchers in the pharmaceutical and chemical industries. The detailed experimental protocol for the shake-flask method provides a reliable framework for generating high-quality, reproducible solubility data. A thorough understanding and careful determination of this compound's solubility are indispensable for its successful application in drug development and chemical synthesis.

References

- 1. This compound [drugfuture.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. mgchemicals.com [mgchemicals.com]

- 5. lookchem.com [lookchem.com]

- 6. This compound | C6H5NO2 | CID 1018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound [chemister.ru]

- 8. scispace.com [scispace.com]

- 9. scispace.com [scispace.com]

- 10. mdpi.com [mdpi.com]

- 11. 2-Picolinic acid CAS#: 98-98-6 [m.chemicalbook.com]

- 12. mdpi.com [mdpi.com]

Picolinic Acid: A Comprehensive Technical Guide to its Natural Sources, Biological Functions, and Experimental Analysis

Abstract

Picolinic acid, an endogenous metabolite of the essential amino acid L-tryptophan, stands as a molecule of significant interest within the scientific community. Arising from the kynurenine pathway, its physiological roles are multifaceted, extending from crucial functions in metal ion homeostasis to intricate involvement in immune regulation, neurological processes, and host defense mechanisms. This technical guide provides an in-depth exploration of the natural origins and biosynthetic route of this compound, a detailed examination of its diverse biological functions with an emphasis on the underlying molecular mechanisms, and a comprehensive compilation of validated experimental protocols for its quantification and functional characterization. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical methodologies to advance the study of this intriguing biomolecule.

I. Introduction to this compound

This compound (pyridine-2-carboxylic acid) is a heterocyclic organic compound and an isomer of nicotinic acid (vitamin B3).[1][2] It is endogenously synthesized in mammals, including humans, as a downstream catabolite of L-tryptophan metabolism.[1][3][4][5][6][7] While its existence has been known for some time, a comprehensive understanding of its physiological significance is an area of active research.[3][5][6][7] this compound's unique chemical structure, featuring a bidentate chelating site, underpins many of its biological activities, most notably its ability to form stable complexes with various metal ions.[1][4] This guide will systematically dissect the current knowledge surrounding this compound, from its origins in nature to its functional roles and the experimental techniques used to study it.

II. Natural Sources and Biosynthesis of this compound

This compound is not a nutrient obtained directly from the diet in significant amounts but is rather synthesized within the body. Its presence has been detected in various biological fluids and tissues, including human milk, pancreatic juice, blood serum, and cerebrospinal fluid.[3][6] Reports also indicate its presence in certain microorganisms and plants, such as Fusarium lateritium and Aloe africana.[8]

The primary route for this compound synthesis in mammals is the kynurenine pathway, which is responsible for the majority of L-tryptophan catabolism.[3][6] This metabolic cascade is initiated by the enzymes indoleamine 2,3-dioxygenase (IDO) or tryptophan 2,3-dioxygenase (TDO). A critical branch point in this pathway determines the fate of the intermediate, α-amino-β-carboxymuconate-ε-semialdehyde (ACMS). The enzyme α-amino-β-carboxymuconate-ε-semialdehyde decarboxylase (ACMSD) plays a pivotal role; in its presence, ACMS is shunted towards the synthesis of this compound.[6][9][10][11] Conversely, in the absence or saturation of ACMSD, ACMS spontaneously cyclizes to form quinolinic acid, a neurotoxic N-methyl-D-aspartate (NMDA) receptor agonist.[6][11][12] Therefore, the activity of ACMSD is a key determinant of the balance between the production of neuroprotective this compound and neurotoxic quinolinic acid.[9][12]

References

- 1. zen-bio.com [zen-bio.com]

- 2. bio-protocol.org [bio-protocol.org]

- 3. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 4. agilent.com [agilent.com]

- 5. CFSE dilution to study human T and NK cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. In vitro flow cytometry assay to assess primary human and mouse macrophage phagocytosis of live cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. thejeshgn.com [thejeshgn.com]

- 9. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]

- 10. Protocol for detecting macrophage-mediated cancer cell phagocytosis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. longdom.org [longdom.org]

- 12. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]

The Antiviral Potential of Picolinic Acid: A Technical Guide for Researchers

Foreword: Unveiling the Broad-Spectrum Promise of a Natural Metabolite

The relentless evolution of viral pathogens and the looming threat of future pandemics underscore the urgent need for novel antiviral strategies. While traditional antiviral development has often focused on virus-specific targets, a paradigm shift towards broad-spectrum agents that engage host-oriented mechanisms is gaining significant traction. This approach offers the potential to combat a wide array of viruses, including newly emerging threats, and may present a higher barrier to the development of resistance. Within this exciting frontier, picolinic acid, a naturally occurring metabolite of tryptophan, has emerged as a compelling candidate with multifaceted antiviral properties.[1][2][3][4]

This technical guide provides an in-depth exploration of the antiviral activities of this compound, designed for researchers, scientists, and drug development professionals. Moving beyond a mere recitation of facts, this document delves into the mechanistic underpinnings of its action, offers practical insights into experimental design, and provides a forward-looking perspective on its therapeutic potential. As we navigate the complex landscape of viral pathogenesis, a thorough understanding of compounds like this compound is paramount in our collective endeavor to develop the next generation of antiviral therapies.

This compound: A Bioactive Molecule with Diverse Functions

This compound, or pyridine-2-carboxylic acid, is an endogenous metabolite produced during the catabolism of the essential amino acid tryptophan via the kynurenine pathway.[1] Beyond its role in tryptophan metabolism, it is recognized for its metal-chelating properties, particularly its ability to facilitate the absorption of zinc and other trace elements from the intestine.[5][6] This inherent biological activity has spurred investigations into its broader physiological roles, revealing involvement in neuroprotection, immune modulation, and, most pertinently, antiviral defense.[3]

The Core Antiviral Mechanism: Inhibition of Enveloped Virus Entry

A substantial body of evidence now points to this compound's primary antiviral mechanism: the inhibition of enveloped virus entry into host cells.[1][2][3][5] This broad-spectrum activity is particularly significant as a majority of human viruses with high prevalence and pandemic potential are enveloped, including influenza viruses, coronaviruses, flaviviruses, and herpesviruses.[1][6][7][8]

The antiviral action of this compound is multi-pronged and targets the critical initial stages of the viral life cycle:

-

Disruption of Viral Membrane Integrity: Mechanistic studies suggest that this compound compromises the integrity of the viral envelope, the outer lipid membrane derived from the host cell that is essential for viral entry.[1][2][4]

-

Inhibition of Virus-Cellular Membrane Fusion: A key step in the entry of enveloped viruses is the fusion of the viral envelope with the host cell membrane (either the plasma membrane or an endosomal membrane).[1][5][6][7] this compound has been shown to specifically block this fusion event, thereby preventing the release of the viral genome into the cytoplasm and halting the infection before it can begin.[1][5][6][7]

-

Interference with Endocytic Trafficking: For viruses that enter cells via endocytosis, this compound has been shown to interfere with the maturation of endosomes, a process that is often crucial for viral uncoating and genome release.[1]

This targeted action against viral entry explains its efficacy against a wide range of enveloped viruses while having little to no effect on non-enveloped viruses such as rotavirus and coxsackievirus.[1][6][7][8]

Caption: Proposed mechanism of this compound's antiviral action against enveloped viruses.

Spectrum of Antiviral Activity: In Vitro and In Vivo Evidence

The antiviral properties of this compound have been demonstrated against a diverse array of clinically significant enveloped viruses.

| Virus Family | Virus | Key Findings | References |

| Coronaviridae | SARS-CoV-2 (including Alpha, Beta, and Delta variants) | Significant reduction in viral RNA in cell culture. In vivo studies in Syrian hamster models showed protection from infection and reduced viral load in the lungs. | [1][2][5][9] |

| Orthomyxoviridae | Influenza A Virus (IAV) | Inhibition of viral entry by interfering with viral-cellular endocytic membrane fusion. In vivo studies in murine models demonstrated protection against IAV replication and pathogenesis. | [1][2][9] |

| Flaviviridae | Dengue virus (DENV), Zika virus (ZIKV), Japanese encephalitis virus (JEV) | Potent inhibition of reporter viruses in cell culture, with 80-90% viral inhibition observed. | [1][6][7] |

| Herpesviridae | Herpes Simplex Virus (HSV-1, HSV-2) | Activity against HSV-2 has been linked to cytotoxicity and apoptosis in infected cells. For HSV-1, it has been shown to affect the localization of viral proteins. | [10][11] |

| Paramyxoviridae | Human Parainfluenza Virus (HPIV) | Significant inhibition of reporter viruses in cell culture. | [1] |

| Retroviridae | Human Immunodeficiency Virus (HIV-1) | Early studies indicated activity against HIV-1, with the proposed mechanism involving cytotoxicity and apoptosis of infected cells. Another suggested mechanism is the chelation of zinc from the p7 nucleocapsid protein, which is essential for viral replication. | [10][12] |

Experimental Protocols for Assessing Antiviral Efficacy

To rigorously evaluate the antiviral properties of this compound, a series of well-defined in vitro and in vivo experiments are essential.

In Vitro Antiviral Assays

Objective: To determine the concentration-dependent inhibitory effect of this compound on viral replication in cell culture.

A. Viral Yield Reduction Assay (Plaque Assay or TCID50)

-

Cell Seeding: Seed susceptible host cells (e.g., Vero E6 for SARS-CoV-2, A549 for Influenza A) in multi-well plates to form a confluent monolayer.

-

Compound Treatment: Pre-treat the cell monolayers with serial dilutions of this compound for a specified duration (e.g., 1-3 hours) before infection.[9]

-

Viral Infection: Infect the cells with a known multiplicity of infection (MOI) of the virus.

-

Incubation: Incubate the infected cells in the presence of the corresponding concentrations of this compound.

-

Quantification of Viral Progeny:

-

Plaque Assay: At various time points post-infection, collect the supernatant, perform serial dilutions, and infect fresh cell monolayers. After an appropriate incubation period, fix and stain the cells to visualize and count plaques (zones of cell death).

-

TCID50 Assay: Serially dilute the supernatant and add to fresh cells in a 96-well plate. After incubation, assess the cytopathic effect (CPE) in each well to calculate the 50% tissue culture infectious dose (TCID50).

-

-

Data Analysis: Calculate the 50% inhibitory concentration (IC50), the concentration of this compound that reduces the viral yield by 50%.

B. Time-of-Addition Assay

Objective: To elucidate the stage of the viral life cycle targeted by this compound.

-

Experimental Arms:

-

Pre-treatment: Treat cells with this compound before infection, then remove the compound before adding the virus.

-

Co-treatment: Add this compound and the virus to the cells simultaneously.

-

Post-treatment: Infect the cells first, then add this compound at various time points post-infection.

-

-

Viral Quantification: At the end of the experiment, quantify the viral yield as described above.

-

Interpretation: Potent inhibition in the pre-treatment and co-treatment arms, with diminished activity in the post-treatment arm, strongly suggests that this compound acts at an early stage of infection, such as entry.[1][9]

Caption: Workflow for a time-of-addition assay to determine the antiviral mechanism.

In Vivo Efficacy Studies

Objective: To assess the therapeutic potential of this compound in a living organism.

A. Animal Models

-

SARS-CoV-2: Syrian golden hamsters are a well-established model that recapitulates key features of human COVID-19.[1]

-

Influenza A Virus: BALB/c mice are commonly used to study IAV pathogenesis and evaluate antiviral efficacy.[1]

B. Experimental Design

-

Acclimatization: Acclimate animals to the facility for a minimum of one week.

-

Treatment Groups:

-

Vehicle control (e.g., saline)

-

This compound (various dose levels)

-

Positive control (a known antiviral drug, if available)

-

-

Administration: Administer this compound or vehicle via a relevant route (e.g., intraperitoneal, oral gavage) before and/or after viral challenge.

-

Viral Challenge: Inoculate animals with a standardized dose of the virus via the intranasal route.

-

Monitoring: Monitor animals daily for clinical signs of illness (e.g., weight loss, morbidity, mortality).

-

Endpoint Analysis: At predetermined time points, euthanize a subset of animals from each group and collect tissues (e.g., lungs, trachea) for:

-

Viral Load Quantification: Using quantitative reverse transcription PCR (qRT-PCR) or plaque assay.

-

Histopathology: To assess tissue damage and inflammation.

-

Immunological Analysis: To measure cytokine levels and immune cell infiltration.

-

Future Directions and Therapeutic Potential

The compelling preclinical data for this compound positions it as a promising candidate for further development as a broad-spectrum antiviral.[1][2][3] Key areas for future research include:

-

Pharmacokinetic and Pharmacodynamic Studies: A thorough characterization of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is crucial for optimizing dosing regimens and ensuring sustained therapeutic concentrations.[7][8]

-

Formulation Development: Given its short half-life in the body, developing novel formulations to enhance its stability and bioavailability is a critical next step.[7][8]

-

Clinical Trials: Rigorous, well-controlled clinical trials are necessary to establish the safety and efficacy of this compound in humans for the treatment and/or prevention of viral infections.[5]

-

Combination Therapies: Investigating the synergistic effects of this compound with other antiviral agents could lead to more potent and durable therapeutic strategies.

Conclusion: A Call for Continued Exploration

This compound represents a paradigm of a host-oriented, broad-spectrum antiviral agent with a well-defined mechanism of action. Its ability to inhibit the entry of a wide range of enveloped viruses, coupled with promising in vivo efficacy, makes it a compelling lead compound for antiviral drug development. The scientific community is encouraged to build upon the foundational research outlined in this guide to unlock the full therapeutic potential of this remarkable natural metabolite. Through collaborative and rigorous investigation, this compound could one day become a valuable tool in our arsenal against existing and future viral threats.

References

- 1. This compound is a broad-spectrum inhibitor of enveloped virus entry that restricts SARS-CoV-2 and influenza A virus in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound is a broad-spectrum inhibitor of enveloped virus entry that restricts SARS-CoV-2 and influenza A virus in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound as an antiviral agent against enveloped viruses – implication for SARS-CoV-2 | ISTRY [istry.org]

- 4. indiabioscience.org [indiabioscience.org]

- 5. iasgyan.in [iasgyan.in]

- 6. thehindu.com [thehindu.com]

- 7. timesofindia.indiatimes.com [timesofindia.indiatimes.com]

- 8. newindianexpress.com [newindianexpress.com]

- 9. news-medical.net [news-medical.net]

- 10. Antiviral, cytotoxic and apoptotic activities of this compound on human immunodeficiency virus-1 and human herpes simplex virus-2 infected cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mode of action of Zn-complexes on herpes simplex virus type 1 infection in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. US6410570B1 - Methods of inactivating a virus and controlling viral replication - Google Patents [patents.google.com]

structural analysis of picolinic acid metal complexes

An In-depth Technical Guide Topic: Structural Analysis of Picolinic Acid Metal Complexes Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound (pyridine-2-carboxylic acid), a catabolite of tryptophan, is a versatile N,O-bidentate chelating agent of significant interest in medicinal chemistry and drug development. Its ability to form stable complexes with a wide array of metal ions is crucial for applications ranging from nutritional supplements to potential metallopharmaceuticals. A comprehensive understanding of the three-dimensional structure of these metal complexes is paramount, as the coordination geometry directly dictates their stability, reactivity, and biological activity. This guide provides a detailed exploration of the core analytical methodologies employed for the structural elucidation of this compound metal complexes. Written from the perspective of a senior application scientist, this document moves beyond mere procedural descriptions to explain the causality behind experimental choices, ensuring a robust and self-validating approach to characterization. We will delve into the definitive power of single-crystal X-ray diffraction, the confirmatory evidence provided by spectroscopic techniques (IR and UV-Vis), the compositional insights from thermal analysis, and the complementary predictive power of computational methods.

The Fundamental Pivot: Coordination Chemistry of this compound

This compound's efficacy as a ligand stems from its rigid pyridine ring and the adjacent carboxylic acid group. This arrangement facilitates the formation of a highly stable five-membered chelate ring upon coordination to a metal ion. The primary and most dominant coordination mode is bidentate, involving the nitrogen atom of the pyridine ring and one oxygen atom from the deprotonated carboxylate group.[1] This N,O-chelation is the foundational structural motif in the vast majority of its metal complexes.[1][2]

The deprotonation of the carboxylic acid at physiological pH is a key step, creating a picolinate anion that binds readily to positively charged metal centers. The resulting complexes are often neutral and exhibit increased lipophilicity compared to the free ligand or metal salt, a property that can be critical for biological transport and cell membrane permeability.[2]

Figure 1: Dominant bidentate coordination mode of the picolinate anion.

A Multi-Pronged Approach to Structural Elucidation

No single technique provides a complete structural picture. A robust analysis relies on the synergistic application of several complementary methods. The causality is clear: while one technique may provide the definitive atomic coordinates, others are required to validate the bulk sample's identity, composition, and behavior in solution, thereby creating a self-validating dataset.

Figure 2: Integrated workflow for structural analysis.

The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD provides unambiguous, high-resolution data on the precise spatial arrangement of atoms within a crystalline lattice. It is the only technique that directly determines bond lengths, bond angles, coordination geometry, and intermolecular interactions.

-

Expertise & Causality: The successful growth of diffraction-quality single crystals is the critical, rate-limiting step. The choice of solvent and crystallization method (e.g., slow evaporation, vapor diffusion) is dictated by the complex's solubility and stability. The resulting electron density map allows for the definitive assignment of the metal's coordination number and geometry—commonly distorted octahedral for first-row transition metals like Cu(II), Ni(II), and Co(II).[1][3] For example, Cu(II) complexes often exhibit a tetragonally distorted octahedral geometry due to the Jahn-Teller effect.[4]

-

Trustworthiness: The final refined crystal structure comes with internal validation metrics (e.g., R-factor) that quantify the agreement between the experimental diffraction data and the proposed structural model, ensuring a high degree of confidence.

Table 1: Representative Crystallographic Data for Picolinate Complexes

| Complex | Metal Ion | Geometry | M-N Bond Length (Å) | M-O Bond Length (Å) | Reference |

|---|---|---|---|---|---|

| [Cu(pic)₂(H₂O)] | Cu(II) | Distorted Octahedral | 1.963 | 1.963 | [3] |

| [Ni(pic)₂(H₂O)₂] | Ni(II) | Distorted Octahedral | 2.06 - 2.08 | 2.04 - 2.05 | [1] |

| [Co(TPA)(pic)]⁺ | Co(II) | Distorted Octahedral | 2.11 - 2.16 | 2.08 | [5] |

| [Zn(pic)₂(H₂O)₂] | Zn(II) | Octahedral | ~2.12 | ~2.07 |[1] |

Note: TPA = tris(2-pyridylmethyl)amine. Bond lengths are approximate and vary slightly between different structures.

The Confirmatory Tools: Spectroscopic Techniques

While SC-XRD analyzes a single crystal, spectroscopic methods confirm that the structure of the bulk material is consistent with the crystallographic finding.

IR spectroscopy is a rapid and powerful tool for confirming the coordination of this compound to the metal center.

-